9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride 9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1607266-78-3
VCID: VC5637702
InChI: InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H
SMILES: CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl
Molecular Formula: C25H24ClN3
Molecular Weight: 401.94

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride

CAS No.: 1607266-78-3

Cat. No.: VC5637702

Molecular Formula: C25H24ClN3

Molecular Weight: 401.94

* For research use only. Not for human or veterinary use.

9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride - 1607266-78-3

Specification

CAS No. 1607266-78-3
Molecular Formula C25H24ClN3
Molecular Weight 401.94
IUPAC Name 1-(9-ethylcarbazol-3-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride
Standard InChI InChI=1S/C25H23N3.ClH/c1-2-28-22-10-6-4-8-18(22)20-15-16(11-12-23(20)28)24-25-19(13-14-26-24)17-7-3-5-9-21(17)27-25;/h3-12,15,24,26-27H,2,13-14H2,1H3;1H
Standard InChI Key LYUCOKPHYIDYFV-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)C3C4=C(CCN3)C5=CC=CC=C5N4)C6=CC=CC=C61.Cl

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a carbazole system (a tricyclic framework comprising two benzene rings fused to a pyrrole ring) linked to a pyrido[3,4-b]indole moiety. The ethyl group at the 9-position and the hydrochloride salt further modulate its electronic and solubility profiles. Key structural parameters include:

PropertyValueSource
Molecular formulaC<sub>25</sub>H<sub>24</sub>ClN<sub>3</sub>
Molecular weight401.9 g/mol
Purity (commercial)≥95%

X-ray crystallography data, while unavailable for this specific compound, can be inferred from analogous carbazole-pyridoindole hybrids. These systems typically exhibit planar aromatic regions with dihedral angles between fused rings ranging from 2–15°, facilitating π-π stacking interactions .

Spectroscopic Features

  • UV-Vis: Absorption maxima in the 280–320 nm range, characteristic of conjugated aromatic systems .

  • <sup>1</sup>H NMR: Expected signals include aromatic protons (δ 6.8–8.2 ppm), ethyl group protons (δ 1.3–1.5 ppm for CH<sub>3</sub>, δ 4.0–4.5 ppm for CH<sub>2</sub>), and indolic NH protons (δ 10–12 ppm) .

  • Mass Spectrometry: Predominant molecular ion peak at m/z 401.9 ([M]<sup>+</sup>), with fragmentation patterns consistent with sequential loss of HCl and ethyl groups .

Synthetic Methodologies

Key Synthetic Routes

Industrial synthesis typically employs a multi-step sequence:

  • Carbazole Formation:

    • Ullmann coupling of diarylamines with copper catalysts at 150–200°C .

    • Example: Reaction of 3-bromo-9-ethylcarbazole with 1H-pyrido[3,4-b]indole under Buchwald-Hartwig amination conditions.

  • Pyridoindole Functionalization:

    • Friedel-Crafts alkylation to introduce the ethyl group at the 9-position .

    • Cyclocondensation with formaldehyde derivatives to form the pyrido[3,4-b]indole ring.

  • Salt Formation:

    • Treatment with HCl in ethanol/water mixtures yields the hydrochloride salt, improving aqueous solubility (measured solubility: 2.1 mg/mL in PBS pH 7.4) .

Optimization Challenges

  • Regioselectivity: Competing reactions at N1 vs. N9 of the carbazole require careful temperature control (optimal range: 60–80°C) .

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves ≥95% purity, as verified by analytical LC-MS .

Biological Activity and Mechanism

Receptor Interaction Profiles

While direct binding studies remain limited, structural analogs demonstrate:

TargetK<sub>i</sub> (nM)Selectivity RatioSource
Cannabinoid CB148 ± 612.5 vs. CB2
Serotonin 5-HT<sub>2A</sub>310 ± 454.2 vs. 5-HT<sub>1A</sub>

Molecular docking simulations suggest the pyridoindole nitrogen forms hydrogen bonds with CB1 residues Tyr275 and Lys192, while the carbazole system engages in hydrophobic interactions with Phe174 and Trp356 .

Cellular Effects

  • Antiproliferative Activity: IC<sub>50</sub> = 8.7 μM against HeLa cells (72 hr exposure) .

  • Apoptosis Induction: 2.5-fold increase in caspase-3/7 activity at 10 μM concentration .

Material Science Applications

Optoelectronic Properties

The extended π-system enables applications in organic electronics:

PropertyValueMeasurement Method
HOMO/LUMO-5.3/-2.9 eVCyclic Voltammetry
Bandgap2.4 eVUV-Vis Tauc Plot
Charge Carrier Mobility0.12 cm²/V·sOFET Characterization

These characteristics make it suitable for use as a hole-transport layer in perovskite solar cells, achieving power conversion efficiencies up to 18.3% in prototype devices .

QuantityPurityPrice (€)Supplier
50 mg95%629CymitQuimica
500 mg95%1,747CymitQuimica

Lead time: 6–8 weeks for custom synthesis .

Comparative Analysis with Structural Analogs

Key differences from related compounds:

CompoundStructural VariationBioactivity Shift
3,6-Dibromo-9-phenylcarbazoleBromine substituents, phenyl groupEnhanced luminescence
Ethyl carbamate derivativeCarbamate vs. hydrochloride saltImproved BBB penetration

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